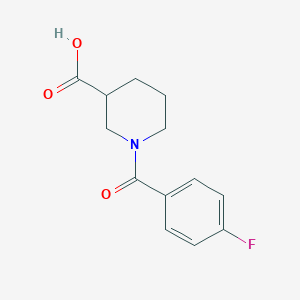

1-(4-fluorobenzoyl)piperidine-3-carboxylic Acid

Descripción general

Descripción

“1-(4-fluorobenzoyl)piperidine-3-carboxylic Acid” is a chemical compound with the CAS Number: 436093-16-2 . It has a molecular weight of 251.26 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H14FNO3/c14-11-5-3-9 (4-6-11)12 (16)15-7-1-2-10 (8-15)13 (17)18/h3-6,10H,1-2,7-8H2, (H,17,18)/t10-/m0/s1 . Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the resources I found.Aplicaciones Científicas De Investigación

Aurora Kinase Inhibitor in Cancer Treatment

A compound related to 1-(4-fluorobenzoyl)piperidine-3-carboxylic Acid has been identified as an Aurora kinase inhibitor, which may be useful in cancer treatment. The compound inhibits Aurora A, a kinase involved in cell cycle regulation, suggesting potential applications in oncology (ロバート ヘンリー,ジェームズ, 2006).

Molecular Assembly and Hydrogen Bonding

Research on similar compounds has shown that they form hydrogen-bonded structures, which could be significant in the field of crystallography and molecular design. Such structures have implications for understanding molecular interactions and designing new materials (Graham Smith & U. Wermuth, 2010).

Conformational Analysis in Solid and Solution States

Conformational analysis of a structurally related compound has been conducted, providing insights into its behavior in both solid and solution states. This type of analysis is crucial for understanding the stability and reactivity of pharmaceutical compounds (J. Ribet et al., 2005).

Synthesis and Biochemical Study

A series of related compounds have been synthesized and studied using NMR spectroscopy and X-ray diffraction. These studies contribute to the broader understanding of the chemical properties and potential applications of these compounds in various fields, including pharmacology (C. Burgos et al., 1992).

Metal-Organic Frameworks and Gas Capture

Compounds with a similar structure have been used in the construction of metal-organic frameworks, which show selective adsorption for gases like C2H2 and CO2. This research has implications for environmental science, particularly in the areas of gas storage and separation technologies (Xiankai Sun et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

1-(4-fluorobenzoyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLHLMFNCSEIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride](/img/no-structure.png)

![N-Benzo[1,3]dioxol-5-yl-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2354348.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2354353.png)

![6-Fluorospiro[3.3]heptan-2-one](/img/structure/B2354364.png)

![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2354367.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-fluorobenzamide](/img/structure/B2354370.png)